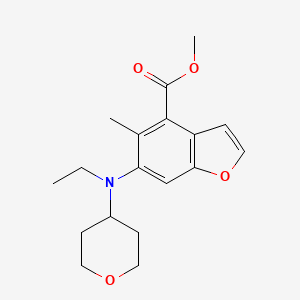![molecular formula C16H15N3 B13921764 (2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole](/img/structure/B13921764.png)
(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a fused benzimidazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions to yield the desired benzimidazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often using continuous flow chemistry techniques to ensure consistent production quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Sodium metabisulfite, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives.
Aplicaciones Científicas De Investigación
(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of dyes for solar cells and other optical applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups.
2-Pyrrolidin-2-ylpyridine: Another heterocyclic compound with comparable properties.
Uniqueness
What sets (2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole apart is its fused benzimidazole ring system, which imparts unique chemical and biological properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C16H15N3 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C16H15N3/c1-18-14-9-5-6-10-15(14)19-11-13(17-16(18)19)12-7-3-2-4-8-12/h2-10,13H,11H2,1H3/t13-/m0/s1 |
Clave InChI |
GFJALPZEFSLYJO-ZDUSSCGKSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2N3C1=N[C@@H](C3)C4=CC=CC=C4 |
SMILES canónico |
CN1C2=CC=CC=C2N3C1=NC(C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)







